

commercial suppliers of 3-Borono-5-bromo-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Borono-5-bromo-2-fluorobenzoic acid

Cat. No.: B1521954

[Get Quote](#)

An In-Depth Technical Guide to **3-Borono-5-bromo-2-fluorobenzoic Acid** for Advanced Research Applications

Introduction: The Strategic Value of a Trifunctional Reagent

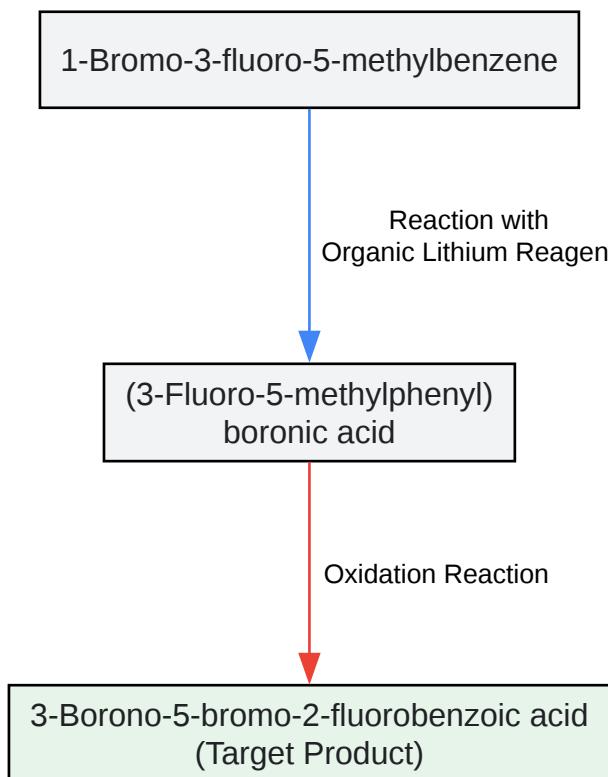
In the landscape of modern drug discovery and materials science, the efficiency of synthesizing complex molecular architectures is paramount. **3-Borono-5-bromo-2-fluorobenzoic acid** (CAS No: 957120-63-7) emerges as a highly valuable and versatile building block. Its strategic importance lies in the orthogonal reactivity of its three key functional groups: a boronic acid, a bromine atom, and a carboxylic acid, all positioned on a fluorinated benzene ring. This trifunctional arrangement allows researchers to perform sequential, site-selective modifications, making it an ideal starting point for constructing diverse compound libraries and complex target molecules. This guide provides a comprehensive overview of its commercial availability, synthesis, applications, and practical experimental protocols for researchers, scientists, and drug development professionals.

Chemical Profile and Properties

A precise understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis.

Property	Value	Source
CAS Number	957120-63-7	[1]
Molecular Formula	C ₇ H ₅ BBrFO ₄	[1]
Molecular Weight	262.83 g/mol	[1]
Purity	Typically ≥97%	[1]
InChI Key	RFODFEHCGMALLT-UHFFFAOYSA-N	[1]
Canonical SMILES	B(C1=C(C=C(C=C1Br)F)C(=O)O)(O)O	
Appearance	White to off-white solid/powder	Inferred from related compounds[2]

Commercial Availability and Procurement


Identifying reliable commercial suppliers is a critical first step in any research project. While numerous suppliers offer related bromo-fluoro-benzoic acid isomers, it is crucial to verify the exact CAS number (957120-63-7) to ensure procurement of the correct trifunctional reagent.

Supplier (Brand)	Product Name	Purity	Notes
Fluorochem	3-Borono-5-bromo-2-fluorobenzoic acid	97%	Available in various quantities (1g, 5g, 10g). Intended for laboratory use only.[1]
CymitQuimica	3-Borono-5-bromo-2-fluorobenzoic acid	97%	Distributor for Fluorochem products. [1]

Note: Researchers should always request a Certificate of Analysis (CoA) from the supplier to confirm the identity and purity of the material before use.

Synthesis Pathway

Understanding the synthesis of **3-Borono-5-bromo-2-fluorobenzoic acid** provides insight into potential impurities and cost drivers. A key synthetic route involves a two-step process starting from (3-fluoro-5-methylphenyl) boronic acid, which itself is synthesized from 1-bromo-3-fluoro-5-methylbenzene. The overall yield for the final two steps is reported to be 75.5%.^[3] This approach is noted for its simplicity and use of low-cost raw materials, making it suitable for industrial-scale production.^[3]

[Click to download full resolution via product page](#)

Fig 1. High-level synthesis workflow for the target compound.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide. The presence of the bromine atom on the same molecule opens up the possibility for a subsequent, second coupling reaction. This "dual-handle" nature is exceptionally powerful.

Causality of Experimental Choices:

- The Boronic Acid Handle: This group is typically the first to be utilized in a Suzuki coupling. It reacts readily with a wide range of aryl or vinyl halides.
- The Bromo Handle: The C-Br bond is less reactive than a C-I bond but more reactive than a C-Cl bond under typical Suzuki conditions. This allows for selective coupling at the boronic acid site while preserving the bromine for a subsequent reaction with a different boronic acid or ester.
- The Carboxylic Acid and Fluoro Groups: These substituents modulate the electronic properties of the aromatic ring, influencing the reactivity of the coupling sites. The carboxylic acid also provides a convenient point for further modification, such as amidation, to build more complex structures.^[4]

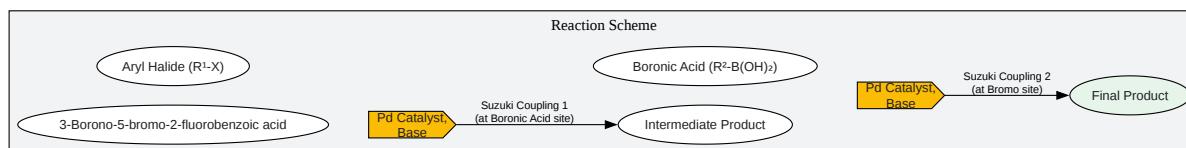

[Click to download full resolution via product page](#)

Fig 2. Sequential Suzuki coupling enabled by the reagent's structure.

Exemplary Protocol: Two-Fold Suzuki-Miyaura Coupling

This protocol describes a generalized, self-validating workflow. The successful formation of the intermediate and final products can be monitored by techniques like TLC, LC-MS, and NMR spectroscopy.

Step 1: First Coupling at the Boronic Acid Site

- Inert Atmosphere: To a flame-dried Schlenk flask, add **3-Borono-5-bromo-2-fluorobenzoic acid** (1.0 eq), the first aryl halide (R^1-X , 1.1 eq), a palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 eq).
- Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
- Reaction: Heat the mixture with vigorous stirring to the desired temperature (commonly 80-100 °C).
- Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting boronic acid indicates progression.
- Workup & Isolation: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over Na_2SO_4 , and concentrate under reduced pressure.
- Purification: Purify the crude intermediate product by column chromatography to achieve high purity for the next step.

Step 2: Second Coupling at the Bromo Site

- Reaction Setup: To a new flame-dried flask, add the purified intermediate from Step 1 (1.0 eq), the second boronic acid or ester ($R^2-B(OH)_2$, 1.2 eq), a suitable palladium catalyst (e.g., $Pd(dppf)Cl_2$, 2-5 mol%), and a base (e.g., K_3PO_4 , 2-3 eq).
- Solvent & Heating: Add a degassed solvent (e.g., DMF or Dioxane), and heat the reaction mixture under an inert atmosphere.
- Monitoring & Workup: Monitor and work up the reaction as described in the first step.
- Final Purification: Purify the final crude product via column chromatography or recrystallization to yield the desired disubstituted product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Borono-5-bromo-2-fluorobenzoic acid** is not readily available from the search results, data from structurally similar compounds like 3-

Bromo-2-fluorobenzoic acid and other bromo-benzoic acids provide essential guidance.[5][6][7]

- Hazard Classification: May cause skin, eye, and respiratory irritation.[6][7] Harmful if swallowed.[6]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[8]
- Handling: Avoid creating dust. Wash hands thoroughly after handling.[5]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]

Conclusion

3-Borono-5-bromo-2-fluorobenzoic acid is more than just a chemical reagent; it is a strategic tool for synthetic chemists. Its unique trifunctional nature provides a pre-organized scaffold for building molecular complexity through sequential, site-selective cross-coupling reactions. By understanding its properties, reliable commercial sources, and proven application methodologies, researchers in pharmaceuticals, agrochemicals, and materials science can significantly accelerate their discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Borono-5-bromo-2-fluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. caod.oriprobe.com [caod.oriprobe.com]

- 4. nbino.com [nbino.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [commercial suppliers of 3-Borono-5-bromo-2-fluorobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1521954#commercial-suppliers-of-3-borono-5-bromo-2-fluorobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com